Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate has been synthesized and characterized by various research groups. The most common methods involve the reaction of an imidazo[1,2-a]pyridine derivative with an ethyl chloroacetate ester. [] The synthesized compound can be purified using various techniques, such as column chromatography and recrystallization, and its structure can be confirmed using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry. []
Research suggests that Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate may possess various biological activities, making it a potential candidate for drug discovery. Some studies have investigated its:
Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate is a heterocyclic compound characterized by the presence of an imidazo[1,2-a]pyridine moiety linked to an ethyl acetate group. Its molecular formula is CHNO, and it features a pyridine ring fused with an imidazole ring, contributing to its unique chemical properties and biological activities. This compound is often explored in medicinal chemistry due to its potential pharmacological applications.
Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate exhibits promising biological activities. Research indicates that derivatives of imidazo[1,2-a]pyridine compounds often show:
The synthesis of Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate can be achieved through several methods:
Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate finds applications primarily in medicinal chemistry. Its derivatives are being explored for:
Interaction studies involving Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate focus on its binding affinities with biological targets. Notable findings include:
These studies are crucial for understanding the compound's pharmacodynamics and optimizing its therapeutic efficacy.
Several compounds share structural similarities with Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate. Here are a few notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Imidazo[1,2-a]pyridine | Core structure without ester functionality; widely studied for its broad biological activity. | |
| Ethyl 4-(imidazo[1,2-b]pyridin-3-yl)butanoate | Features a different substitution pattern; potential for varied biological effects. | |
| Imidazo[1,5-a]pyridine | Different fusion pattern; explored for anti-inflammatory properties. |
The uniqueness of Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate lies in its specific combination of functional groups that enhance its reactivity and biological profile compared to these similar compounds.
Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate exhibits a molecular formula of C₁₁H₁₂N₂O₂, as documented in comprehensive chemical databases [1] [2]. The compound possesses a molecular weight of 204.23 grams per mole, representing a moderate-sized heterocyclic organic molecule [3] [4]. The structural architecture features a distinctive bicyclic imidazo[1,2-a]pyridine core system, which consists of a five-membered imidazole ring fused to a six-membered pyridine ring [1]. This fused heterocyclic system serves as the primary structural backbone, with an ethyl acetate substituent attached at the 2-position of the imidazole ring [1] [2].
The compound exhibits aromatic character throughout its bicyclic core, contributing to its chemical stability and unique electronic properties [6] [7]. The ethyl acetate functional group introduces an ester linkage that provides additional reactivity sites and influences the overall molecular polarity [8]. Crystal structure analyses of related imidazo[1,2-a]pyridine derivatives demonstrate that these compounds typically adopt planar configurations for their aromatic ring systems [9] [7].
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.23 g/mol |
| Ring System | Imidazo[1,2-a]pyridine |
| Functional Group | Ethyl acetate ester |
| Aromatic Character | Bicyclic aromatic system |
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds [1] [2]. The primary systematic name is ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate, which clearly indicates the structural components and their connectivity [1] [10]. Alternative accepted names include ethyl imidazo[1,2-a]pyridin-2-ylacetate and imidazo[1,2-a]pyridine-2-acetic acid ethyl ester [1] [10].
The nomenclature system employs bracketed numbers [1,2-a] to specify the fusion pattern between the imidazole and pyridine rings [11] [7]. This notation indicates that the nitrogen atom at position 1 of the imidazole ring is connected to the carbon atom at position 2 of the pyridine ring, forming the characteristic bridgehead nitrogen heterocycle [12] [11]. The systematic naming convention ensures unambiguous identification of the specific regioisomer among possible imidazopyridine structures [1] [13].
Chemical databases recognize multiple synonymous names for this compound, including ethyl 2-(imidazo(1,2-a)pyridin-2-yl)acetate and 2-(imidazo[1,2-a]pyridin-2-yl)acetic acid ethyl ester [1] [13]. These variations accommodate different formatting conventions while maintaining chemical accuracy [1] [14].
The registry number 21755-34-0 has been consistently referenced across multiple chemical suppliers and research publications, confirming its established status in the chemical literature [3] [4]. European Community regulations have assigned the additional identifier 819-096-8, which serves as the European Community number for regulatory purposes [1]. The compound also carries the DSSTox Substance ID DTXSID80445359 within the United States Environmental Protection Agency's chemical database system [1].
The International Chemical Identifier representation for ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate is InChI=1S/C11H12N2O2/c1-2-15-11(14)7-9-8-13-6-4-3-5-10(13)12-9/h3-6,8H,2,7H2,1H3 [1] [2]. This standardized representation encodes the complete molecular structure, including atom connectivity, hydrogen positions, and stereochemical information [1] [2]. The International Chemical Identifier system provides a text-based method for representing chemical structures that facilitates database searching and chemical informatics applications [1] [2].
The corresponding International Chemical Identifier Key is CELPSGSLQYBSCR-UHFFFAOYSA-N, which serves as a hashed version of the International Chemical Identifier string [1] [2]. This key provides a more compact identifier suitable for database indexing while maintaining the uniqueness of the full International Chemical Identifier representation [1] [2]. The International Chemical Identifier Key format includes layered information about molecular connectivity, with the final segment indicating the absence of stereochemical features [1] [2].
The Simplified Molecular Input Line Entry System notation for ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate is represented as CCOC(=O)CC1=CN2C=CC=CC2=N1 [1] [2]. This linear notation system provides a compact method for representing molecular structure using standard keyboard characters [1] [2]. The Simplified Molecular Input Line Entry System string encodes the complete molecular topology, including ring structures, heteroatoms, and bond multiplicities [1] [2].
The notation begins with the ethyl group (CC) connected to the ester oxygen (OC(=O)), followed by the methylene bridge (CC1) that connects to the imidazole ring [1] [2]. The ring closure numbers and specialized notation for the fused ring system (CN2C=CC=CC2=N1) accurately represent the imidazo[1,2-a]pyridine core structure [1] [2]. This systematic encoding enables computational chemistry applications and automated structure searching across chemical databases [1] [2].
The imidazo[1,2-a]pyridine core system exhibits characteristic aromatic bonding patterns with delocalized pi-electron systems extending across both fused rings [6] [7]. The heterocyclic system contains two nitrogen atoms: one pyridine nitrogen contributing to the aromatic sextet and one bridgehead nitrogen participating in both ring systems [12] [11]. Bond length analyses of related imidazo[1,2-a]pyridine structures reveal typical aromatic carbon-carbon bond distances ranging from 1.38 to 1.40 Angstroms [9] [7].
The ester functional group displays characteristic bonding features, with the carbonyl carbon-oxygen double bond exhibiting a length of approximately 1.21 Angstroms [8] [15]. The single carbon-oxygen bond connecting to the ethyl group measures approximately 1.34 Angstroms, consistent with sp²-sp³ hybridization patterns [8] [15]. Infrared spectroscopic studies of ester-containing compounds demonstrate that the carbonyl stretching frequency typically appears around 1742 cm⁻¹ for saturated esters [8].
Crystallographic studies of imidazo[1,2-a]pyridine derivatives reveal that the fused ring system maintains planarity with minimal deviation from coplanarity [9] [7]. The dihedral angles between substituent groups and the aromatic core influence the overall molecular geometry and potential intermolecular interactions [9] [7]. The methylene bridge connecting the aromatic system to the ester group provides conformational flexibility while maintaining conjugative effects [9] [7].
| Structural Feature | Characteristic |
|---|---|
| Aromatic Ring System | Planar imidazo[1,2-a]pyridine core |
| Nitrogen Atoms | Pyridine N and bridgehead N |
| Ester Group | Ethyl acetate functionality |
| Methylene Bridge | Flexible sp³ carbon linker |
| Bond Delocalization | Extended pi-system conjugation |
Conformational analysis of ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate involves examination of rotational freedom around the methylene bridge connecting the aromatic system to the ester group [15]. The primary conformational flexibility arises from rotation around the C-C bond linking the imidazole ring to the acetate substituent [15]. Computational studies on similar ester-containing compounds suggest that staggered conformations are energetically favored over eclipsed arrangements [15].
The ethyl ester portion exhibits additional conformational degrees of freedom through rotation around the C-O and C-C bonds within the ethyl group [15]. Studies on ethyl acetate derivatives demonstrate that trans conformations of the ester group are typically more stable than gauche conformations by approximately 2-3 kcal/mol [15]. The aromatic imidazo[1,2-a]pyridine core maintains rigidity due to its aromatic character, limiting conformational changes to peripheral substituents [7].
Intermolecular interactions in crystal structures reveal that hydrogen bonding and van der Waals forces influence the preferred conformations of imidazo[1,2-a]pyridine derivatives [9] [7]. The planar aromatic system can participate in pi-pi stacking interactions, while the ester carbonyl group serves as a hydrogen bond acceptor [9] [7]. These interactions contribute to the overall stability of specific conformational arrangements in the solid state [9] [7].
Quantum mechanical calculations on related compounds indicate that the energy barriers for conformational interconversion are relatively low, allowing for rapid equilibration between conformers at room temperature [15]. The conformational preferences are influenced by both intramolecular effects, such as steric hindrance and electronic interactions, and intermolecular forces in condensed phases [15] [7].
| Conformational Parameter | Energy Preference |
|---|---|
| Methylene Bridge Rotation | Staggered > Eclipsed |
| Ester Group Orientation | Trans > Gauche |
| Aromatic Core | Rigid planar structure |
| Ethyl Group Rotation | Multiple low-energy conformers |
| Intermolecular Effects | Pi-stacking and hydrogen bonding |
Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate presents as a yellow to brown liquid at room temperature [1]. The compound exhibits characteristic transparency when pure, with the coloration being typical of imidazopyridine derivatives. The molecular formula C₁₁H₁₂N₂O₂ corresponds to a molecular weight of 204.23 g/mol [2] [1] [3]. The compound maintains its liquid state under standard laboratory conditions, with no reported melting point at ambient temperatures [4].
The physical appearance can vary slightly depending on purity and storage conditions. Fresh samples typically display a lighter yellow coloration, while prolonged storage or exposure to light may result in darkening to a brown hue. The compound demonstrates good flow properties as a liquid and can be easily handled using standard laboratory techniques.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₂ | [2] [1] [3] |
| Molecular Weight (g/mol) | 204.23 | [2] [1] [3] |
| Physical State | Liquid | [1] |
| Appearance | Yellow to Brown Liquid | [1] |
| Exact Mass (Da) | 204.090234 | [3] |
| Heavy Atom Count | 15 | [3] |
The nuclear magnetic resonance spectroscopic profile of ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate provides definitive structural confirmation through characteristic chemical shifts and coupling patterns. Proton Nuclear Magnetic Resonance analysis in deuterated chloroform reveals distinct multipicity patterns consistent with the ethyl ester functionality and imidazopyridine core structure [5].
The ethyl ester group exhibits typical chemical shifts with the methyl protons appearing as a triplet at δ 1.28 ppm (J = 7.2 Hz, 3H), while the methylene protons of the ethoxy group appear as a quartet at δ 4.23 ppm (J = 7.2 Hz, 2H) [5]. The acetate methylene bridge connecting the ester to the heterocyclic system resonates as a singlet at δ 4.01 ppm (2H) [5].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information. The carbonyl carbon of the ester functionality appears at δ 169.2 ppm, characteristic of aliphatic ester carbonyls [5]. The ethyl ester carbons resonate at δ 14.2 ppm for the methyl carbon and δ 61.8 ppm for the methylene carbon [5]. The methylene bridge carbon appears at δ 30.9 ppm [5].
| Nuclear Magnetic Resonance Type | Chemical Shift (δ, ppm) | Assignment | Reference |
|---|---|---|---|
| ¹H Nuclear Magnetic Resonance (CDCl₃, 400 MHz) | 1.28 (t, J = 7.2 Hz, 3H) | CH₃ of ethyl ester | [5] |
| ¹H Nuclear Magnetic Resonance (CDCl₃, 400 MHz) | 4.01 (s, 2H) | CH₂ adjacent to imidazopyridine | [5] |
| ¹H Nuclear Magnetic Resonance (CDCl₃, 400 MHz) | 4.23 (q, J = 7.2 Hz, 2H) | OCH₂ of ethyl ester | [5] |
| ¹³C Nuclear Magnetic Resonance (CDCl₃, 100 MHz) | 14.2 | CH₃ of ethyl ester | [5] |
| ¹³C Nuclear Magnetic Resonance (CDCl₃, 100 MHz) | 169.2 | C=O carbonyl | [5] |
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate. The carbonyl stretching vibration appears as a strong absorption band at 1721-1725 cm⁻¹, typical of aliphatic ester carbonyls [5]. This frequency range is consistent with the ethyl acetate moiety and distinguishes it from aromatic esters or amide carbonyls.
Aromatic carbon-hydrogen stretching vibrations manifest in the 3108-3086 cm⁻¹ region, indicating the presence of the imidazopyridine aromatic system [5]. Aliphatic carbon-hydrogen stretching appears at 2976-2973 cm⁻¹, corresponding to the ethyl ester and methylene bridge protons [5].
The carbon-oxygen stretching vibration of the ester linkage appears at 1254-1247 cm⁻¹, while carbon-nitrogen stretching vibrations associated with the heterocyclic system are observed at 1026-1027 cm⁻¹ [5]. Aromatic carbon-carbon stretching modes appear at 1485-1484 cm⁻¹ [5].
| Frequency (cm⁻¹) | Intensity | Assignment | Reference |
|---|---|---|---|
| 1721, 1725 | Strong | C=O ester stretching | [5] |
| 3108, 3086 | Medium | Aromatic C-H stretching | [5] |
| 2976, 2973 | Medium | Aliphatic C-H stretching | [5] |
| 1485, 1484 | Medium | Aromatic C=C stretching | [5] |
| 1254, 1247 | Medium | C-O stretching | [5] |
Mass spectrometric analysis of ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate under electrospray ionization conditions produces a characteristic fragmentation pattern. The molecular ion peak appears at m/z 205.1, corresponding to the protonated molecular ion [M+H]⁺ [6] [7] [5]. This base peak confirms the molecular weight and serves as the primary identification criterion.
Fragmentation patterns follow predictable pathways typical of ethyl ester compounds. Loss of ethylene (C₂H₄) produces a fragment ion at m/z 177.1, while loss of the ethoxy group (C₂H₅O) and subsequent rearrangements generate additional characteristic fragments [6] [7] [5]. The imidazopyridine core structure remains relatively stable under standard ionization conditions, contributing to the base peak intensity.
High-resolution mass spectrometry provides precise mass determination, with the exact mass calculated as 204.090234 Da for the neutral molecule [3]. This precision enables differentiation from closely related isomers and confirms the elemental composition.
| Ion Type | m/z | Relative Intensity (%) | Assignment | Reference |
|---|---|---|---|---|
| Molecular Ion [M+H]⁺ | 205.1 | 100 | [C₁₁H₁₂N₂O₂ + H]⁺ | [6] [7] [5] |
| Fragment Ion | 177.1 | 45 | [M - C₂H₄]⁺ | Predicted |
| Fragment Ion | 131.1 | 25 | [Imidazopyridine]⁺ | Predicted |
Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate demonstrates moderate chemical stability under standard laboratory conditions. The compound should be stored at room temperature (20-22°C) in sealed containers to prevent moisture absorption and oxidation [1] [4]. Under proper storage conditions, the compound remains stable for several months without significant degradation [4].
Chemical reactivity primarily involves the ester functional group, which undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid and ethanol . The imidazopyridine core structure exhibits typical aromatic reactivity patterns, including electrophilic substitution reactions and potential coordination to metal centers.
Thermal stability extends up to approximately 150°C, above which decomposition may occur[predicted]. The compound shows slight photosensitivity, requiring storage in dark conditions to prevent photo-induced degradation[predicted]. Oxidation stability is maintained under inert atmospheric conditions, but prolonged exposure to air may result in slow oxidative processes[predicted].
| Parameter | Value/Description | Reference |
|---|---|---|
| Storage Conditions | Store at room temperature (20-22°C), sealed container | [1] [4] |
| Thermal Stability | Stable up to 150°C | Predicted |
| Chemical Reactivity | Undergoes ester hydrolysis under basic conditions | |
| Shelf Life | 12-24 months under proper storage | Predicted |
The solubility characteristics of ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate reflect the dual hydrophilic-hydrophobic nature of the molecule. The ethyl ester functionality provides moderate polarity, while the imidazopyridine core contributes to aromatic character and nitrogen-containing heterocyclic properties [9] [10].
Highly polar organic solvents such as dichloromethane and ethyl acetate provide excellent solubility, making these solvents ideal for extraction procedures and chromatographic purifications [9] [10]. Protic solvents including ethanol and methanol also demonstrate good solvating properties, facilitating reaction conditions and recrystallization procedures [9] [10].
Water solubility remains limited due to the hydrophobic imidazopyridine core structure, resulting in only slight solubility in aqueous media [9] [10]. Non-polar solvents such as n-hexane show poor solvating ability due to polarity mismatch with the ester and nitrogen-containing functionalities[predicted].
Acetonitrile provides moderate solubility and serves as an appropriate medium for synthetic transformations [10]. Dimethyl sulfoxide offers good solubility for polar reaction conditions requiring high dielectric constant media[predicted].
| Solvent | Solubility | Comments | Reference |
|---|---|---|---|
| Ethyl acetate | Highly soluble | Excellent for extraction and chromatography | [9] [10] |
| Dichloromethane | Highly soluble | Excellent for organic synthesis | [9] [10] |
| Ethanol | Soluble | Good solubility for reactions and purification | [9] [10] |
| Water | Slightly soluble | Limited due to hydrophobic imidazopyridine core | [9] [10] |
| n-Hexane | Insoluble | Poor solubility due to polarity mismatch | Predicted |
The thermal behavior of ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate reflects its molecular structure and intermolecular interactions. Boiling point determination under reduced pressure conditions reveals a value of 108-112°C at 1.3 Torr [4], indicating moderate volatility suitable for distillation purification methods.
Estimated atmospheric pressure boiling point falls within the range of 280-300°C, calculated based on molecular weight and structural considerations[predicted]. This elevated boiling point reflects the aromatic character and intermolecular forces associated with the imidazopyridine system.
Thermal decomposition begins above 200°C, limiting the useful temperature range for synthetic and analytical applications[predicted]. Flash point estimation exceeds 100°C, indicating relatively low fire hazard under normal handling conditions[predicted].
Vapor pressure remains low at room temperature (less than 1 mmHg at 25°C), contributing to the compound's stability during storage and handling[predicted]. Heat of vaporization is estimated at 45-50 kJ/mol based on comparison with structurally similar compounds[predicted].
Crystallization behavior has not been extensively characterized, as the compound typically exists as a liquid under standard conditions. Recrystallization from ethanol-hexane mixtures may be employed for purification purposes when solid forms are required [5] [10].
| Property | Value | Comments | Reference |
|---|---|---|---|
| Boiling Point (°C) at 1.3 Torr | 108-112 | Experimental value from reduced pressure distillation | [4] |
| Boiling Point (°C) at 760 mmHg | Estimated 280-300 | Estimated based on molecular weight and structure | Predicted |
| Thermal Decomposition Temperature | >200 | Begins to decompose before high temperature | Predicted |
| Flash Point (°C) | Estimated >100 | Estimated based on boiling point | Predicted |
| Heat of Vaporization (kJ/mol) | Estimated 45-50 | Estimated based on similar compounds | Predicted |
Irritant